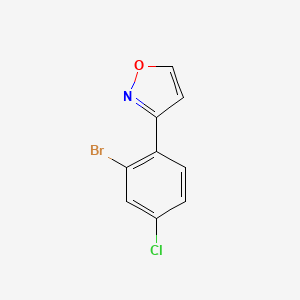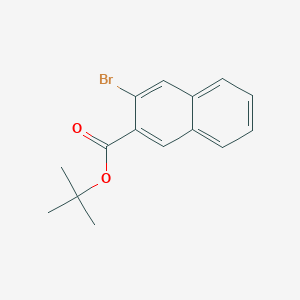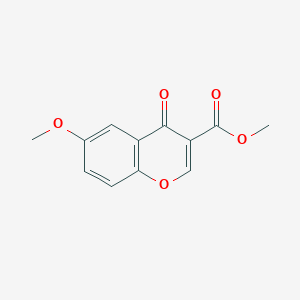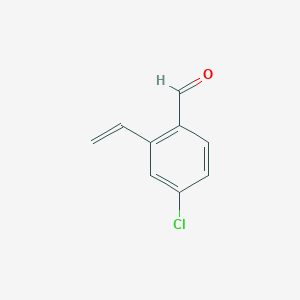
3,3',5,5'-Tetraiodo-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is an organoiodine compound that consists of two thiophene rings connected at the 2,2’-positions, with each ring substituted by iodine atoms at the 3,3’ and 5,5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraiodo-2,2’-bithiophene typically involves the iodination of 2,2’-bithiophene. One common method is the direct iodination using iodine and an oxidizing agent such as silver sulfate in an acetic acid medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 3,3’,5,5’-Tetraiodo-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,3’,5,5’-Tetraiodo-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are typically employed in coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated polymers, while substitution reactions can introduce various functional groups into the thiophene rings.
科学的研究の応用
3,3’,5,5’-Tetraiodo-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science:
Biological Research: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 3,3’,5,5’-Tetraiodo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in semiconducting materials. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of stable charge-transfer complexes.
類似化合物との比較
Similar Compounds
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 3,3’,5,5’-Tetrachloro-2,2’-bithiophene
- 3,3’,5,5’-Tetrafluoro-2,2’-bithiophene
Uniqueness
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct electronic properties, such as higher polarizability and different reactivity patterns, making it particularly useful in applications requiring specific electronic characteristics.
特性
分子式 |
C8H2I4S2 |
|---|---|
分子量 |
669.9 g/mol |
IUPAC名 |
2-(3,5-diiodothiophen-2-yl)-3,5-diiodothiophene |
InChI |
InChI=1S/C8H2I4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H |
InChIキー |
ZWHQSMUPFKLYAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1I)C2=C(C=C(S2)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)





![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)



